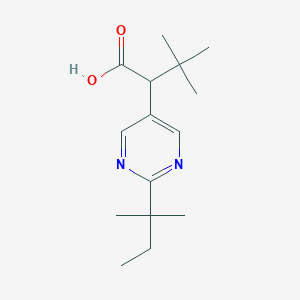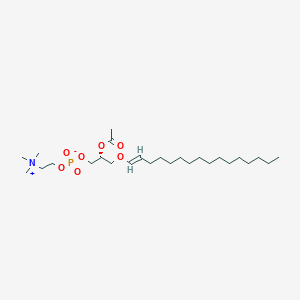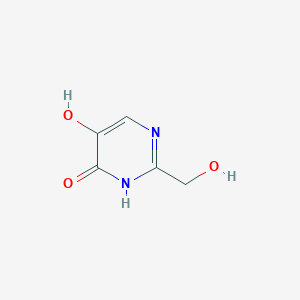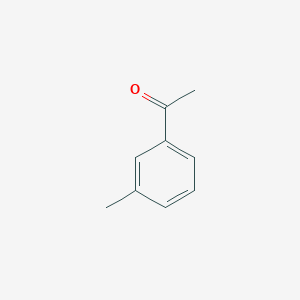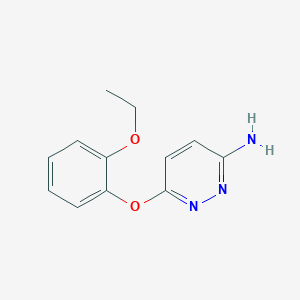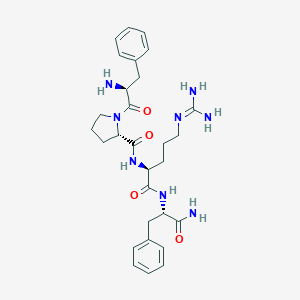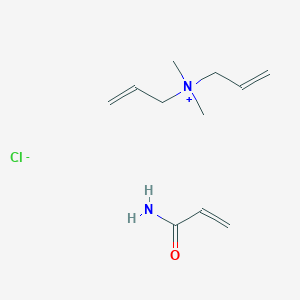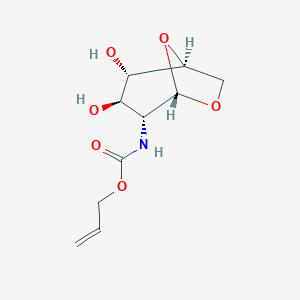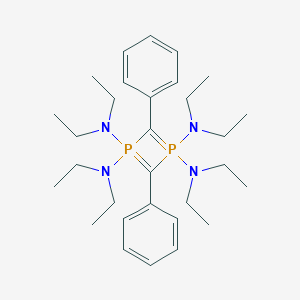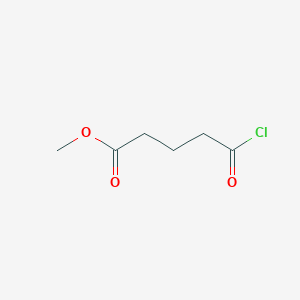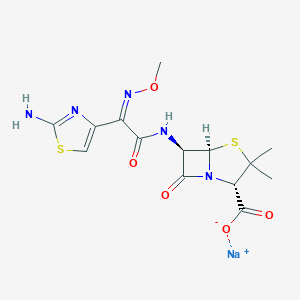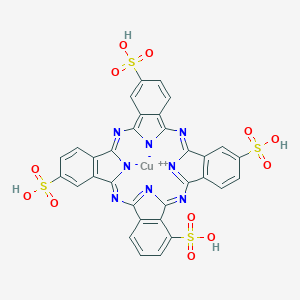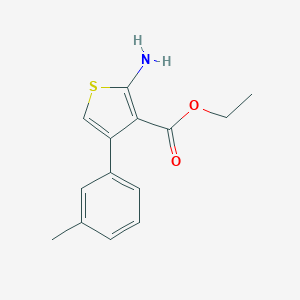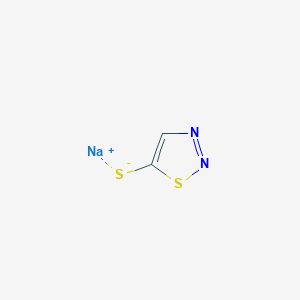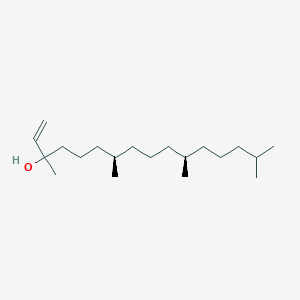
1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-, commonly known as pheromone (Z)-7,11-hexadecadienyl acetate or Z7-11Ac, is a natural compound found in various insects. This compound is responsible for the communication between insects, particularly in the mating process. The synthesis of this compound has been an area of interest for researchers due to its potential applications in pest control and agriculture.
Mécanisme D'action
The (Z)-7,11-hexadecadienyl acetate works by disrupting the mating process of insects. Female insects release this compound to attract male insects for mating. The male insects detect the pheromone using their antennae and follow the trail to locate the female. The use of synthetic pheromones can disrupt this process by confusing the male insects and preventing them from locating the female.
Effets Biochimiques Et Physiologiques
The (Z)-7,11-hexadecadienyl acetate has been shown to have minimal physiological effects on insects. This compound does not have any toxic effects and is not harmful to non-target organisms. The use of pheromones in pest control is a safe and effective alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
The use of synthetic pheromones in lab experiments has several advantages. This method is cost-effective and allows for the precise control of the concentration and timing of exposure. However, the use of synthetic pheromones may not accurately replicate the natural conditions of insect mating behavior, which can affect the results of experiments.
Orientations Futures
The use of pheromones in pest control has shown great promise. Future research should focus on the development of new synthetic pheromones that are more effective in disrupting the mating process of insects. The use of pheromones in combination with other pest control methods can also be explored. Additionally, the potential applications of pheromones in other areas, such as medicine and cosmetics, should be investigated.
Conclusion:
In conclusion, the (Z)-7,11-hexadecadienyl acetate is a natural compound found in various insects that has potential applications in pest control and agriculture. The synthesis of this compound has been an area of interest for researchers due to its potential benefits. The use of pheromones in pest control is a safe and effective alternative to traditional pesticides. Future research should focus on the development of new synthetic pheromones and exploring the potential applications of pheromones in other areas.
Méthodes De Synthèse
The synthesis of 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)-)- involves the use of chemical reactions and purification techniques. The most common method of synthesis involves the use of Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. This method has been used to synthesize the (Z)-7,11-hexadecadienyl acetate in various insects.
Applications De Recherche Scientifique
The (Z)-7,11-hexadecadienyl acetate has been extensively studied due to its potential applications in pest control and agriculture. This compound has been shown to be effective in disrupting the mating process of various insects, which can be used as a method of pest control. The use of pheromones in pest control is an environmentally friendly alternative to traditional pesticides, which can have harmful effects on the environment and non-target organisms.
Propriétés
Numéro CAS |
395645-30-4 |
|---|---|
Nom du produit |
1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-, (7R,11R)- |
Formule moléculaire |
C20H40O |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
(7R,11R)-3,7,11,15-tetramethylhexadec-1-en-3-ol |
InChI |
InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3/t18-,19-,20?/m1/s1 |
Clé InChI |
KEVYVLWNCKMXJX-LEAGNCFPSA-N |
SMILES isomérique |
C[C@@H](CCC[C@@H](C)CCCC(C)(C=C)O)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O |
Synonymes |
3-Amboisophytol; (2RS,7R,11R)-Isophytol; (7R,11R)-3,7,11,15-Tetramethyl-1-hexadecen-3-ol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



